2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one
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Overview
Description
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is an organic compound with a molecular formula of C12H8BrClOS It is a brominated derivative of thiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of 1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or ethers.
Scientific Research Applications
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms in the compound can enhance its binding affinity to target proteins through halogen bonding interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-thienyl)-1-ethanone: A similar compound with a thiophene ring but without the chlorophenyl group.
2-Bromo-1-(4-methoxyphenyl)-1-ethanone: A compound with a methoxyphenyl group instead of a chlorophenyl group.
1-(2-Bromo-4-chlorophenyl)ethanone: A compound with a similar bromine and chlorine substitution pattern but without the thiophene ring.
Uniqueness
2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can confer distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industrial settings .
Properties
CAS No. |
105924-50-3 |
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Molecular Formula |
C12H8BrClOS |
Molecular Weight |
315.61 g/mol |
IUPAC Name |
2-bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8BrClOS/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2 |
InChI Key |
WSTLTRCPLCEDDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)Cl |
Origin of Product |
United States |
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